

DMT-dT Phosphoramidite-¹³C chemical structure and properties.

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Compound of Interest

Compound Name: DMT-dT Phosphoramidite-13C

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An In-depth Technical Guide on DMT-dT Phosphoramidite-¹³C

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-¹³C-phosphoramidite (DMT-dT Phosphoramidite-¹³C). This document is intended for researchers, scientists, and drug development professionals engaged in nucleic acid chemistry, structural biology, and the development of oligonucleotide-based therapeutics.

Chemical Structure and Properties

DMT-dT Phosphoramidite-¹³C is a stable isotope-labeled nucleoside phosphoramidite used in the chemical synthesis of DNA. The incorporation of a Carbon-13 (¹³C) isotope provides a powerful tool for a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹³C label is strategically placed at the C6 position of the thymine base, as indicated by its SMILES representation.

Chemical Structure:

The core structure consists of a 2'-deoxythymidine nucleoside where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is functionalized with a reactive phosphoramidite moiety. The phosphoramidite group is protected by a 2-cyanoethyl group.

Caption: Chemical structure of DMT-dT Phosphoramidite-¹³C.

Physicochemical Properties:

The physicochemical properties of DMT-dT Phosphoramidite-¹³C are nearly identical to its non-labeled counterpart, with a minor increase in molecular weight due to the ¹³C isotope.

Property	Value	Reference
Molecular Formula	C ₃₉ ¹³ CH ₄₉ N ₄ O ₈ P	[1][2]
Molecular Weight	745.81 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Solubility	Soluble in acetonitrile, DMSO	[3]
Stability	Stable at -20°C under dry conditions	[3]
Purity (HPLC)	≥98%	
¹³ C Isotopic Purity	Typically ≥99%	

Experimental Protocols

The primary application of DMT-dT Phosphoramidite-¹³C is in the solid-phase synthesis of DNA oligonucleotides. The synthesis follows the well-established phosphoramidite chemistry cycle.

Materials:

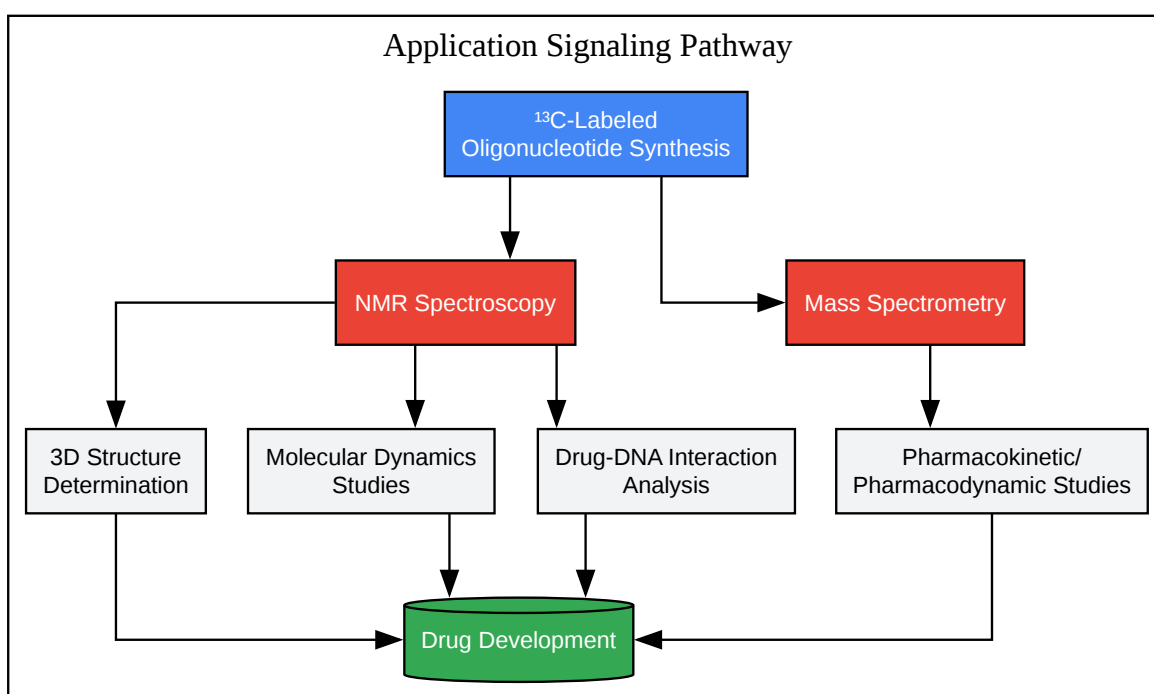
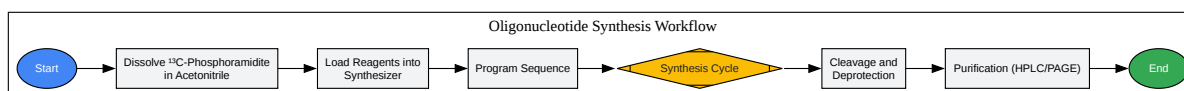
- DMT-dT Phosphoramidite-¹³C
- Unlabeled DNA phosphoramidites (A, C, G, T)
- Solid support (e.g., CPG) functionalized with the initial nucleoside
- Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
- Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

- Capping solution A (Acetic anhydride/THF/Lutidine)
- Capping solution B (N-Methylimidazole/THF)
- Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
- Anhydrous acetonitrile
- Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Protocol for Automated Oligonucleotide Synthesis:

- Preparation: Dissolve DMT-dT Phosphoramidite- ^{13}C and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, solid support column, and all other reagents on an automated DNA synthesizer.
- Synthesis Cycle: The synthesis is a cyclical process, with each cycle incorporating one nucleotide. To incorporate the ^{13}C -labeled thymidine at a specific position, the synthesizer is programmed to deliver the DMT-dT Phosphoramidite- ^{13}C solution during the corresponding coupling step. The four main steps in each cycle are:
 - Deblocking: The 5'-DMT protecting group is removed from the nucleoside on the solid support by treatment with the deblocking solution.
 - Coupling: The DMT-dT Phosphoramidite- ^{13}C is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
 - Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
 - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
- Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation with the cleavage and deprotection solution.

- Purification: The crude oligonucleotide is purified, typically by HPLC or PAGE, to isolate the full-length product.



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